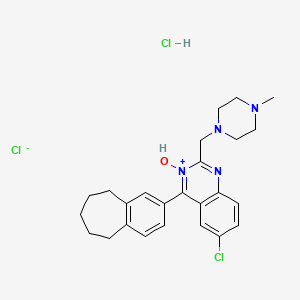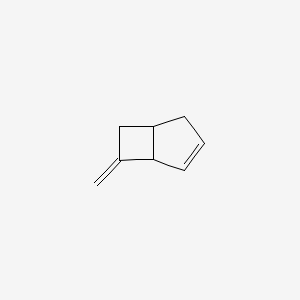
7-Methylenebicyclo(3.2.0)hept-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylenebicyclo(3.2.0)hept-1-ene is an organic compound with the molecular formula C₈H₁₀ and a molecular weight of 106.1650 g/mol It is a bicyclic compound featuring a methylene group attached to a bicycloheptene structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylenebicyclo(3.2.0)hept-1-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran in the presence of zinc granules . The reaction mixture is then subjected to reflux conditions, followed by quenching and extraction to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification methods to achieve high yields and purity.
化学反应分析
Types of Reactions: 7-Methylenebicyclo(3.2.0)hept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
科学研究应用
7-Methylenebicyclo(3.2.0)hept-1-ene has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
作用机制
The mechanism of action of 7-Methylenebicyclo(3.2.0)hept-1-ene involves its ability to undergo various chemical transformations. The compound’s reactivity is influenced by the strain in its bicyclic structure, which makes it susceptible to ring-opening reactions and rearrangements. These reactions often proceed through the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations to yield the final products .
相似化合物的比较
Bicyclo(3.2.0)hept-1-ene: A similar compound with a slightly different structure, lacking the methylene group.
6-Methylenebicyclo(3.2.0)hept-3-en-2-one: Another related compound with a ketone functional group.
Uniqueness: 7-Methylenebicyclo(3.2.0)hept-1-ene is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
属性
CAS 编号 |
75960-13-3 |
|---|---|
分子式 |
C8H10 |
分子量 |
106.16 g/mol |
IUPAC 名称 |
7-methylidenebicyclo[3.2.0]hept-2-ene |
InChI |
InChI=1S/C8H10/c1-6-5-7-3-2-4-8(6)7/h2,4,7-8H,1,3,5H2 |
InChI 键 |
SSLJGAWCZAGYAQ-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC2C1C=CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


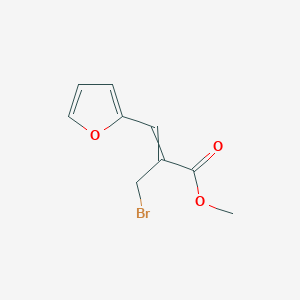
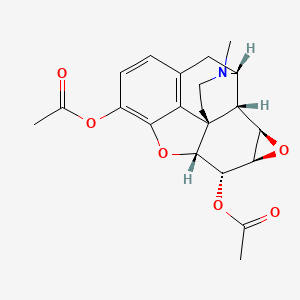
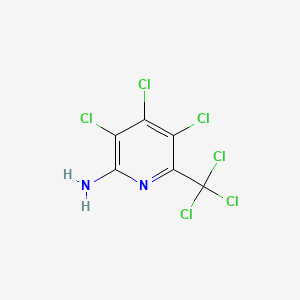
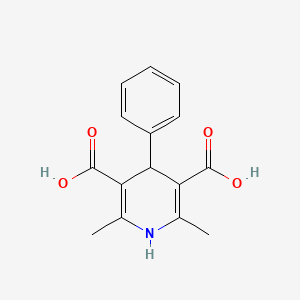
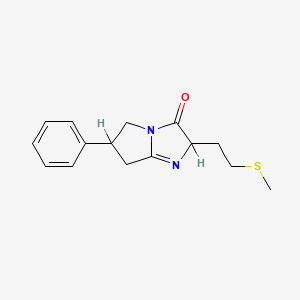
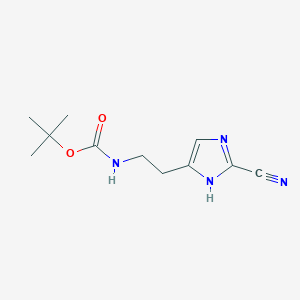
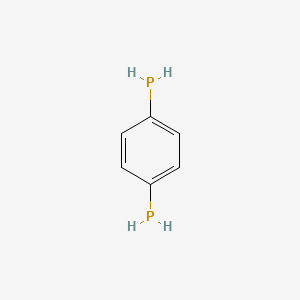
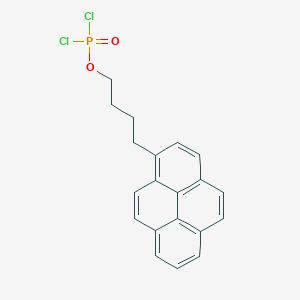
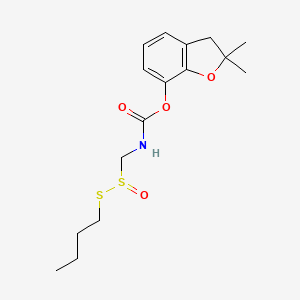

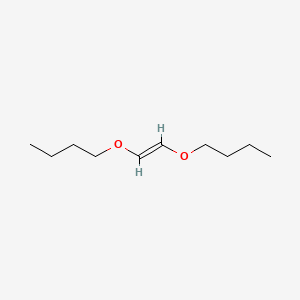
![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)
